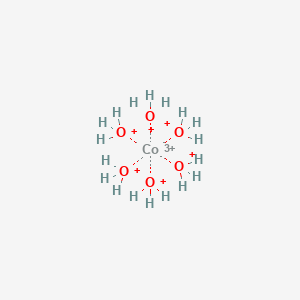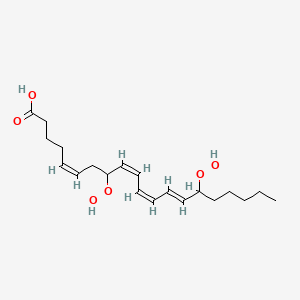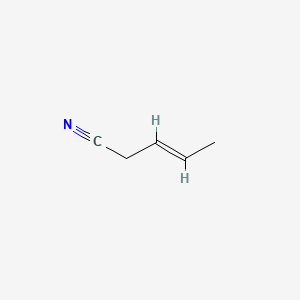
N-Desferriferrichrome
Vue d'ensemble
Description
N-Desferriferrichrome is a hydroxamate siderophore, a type of compound that binds and transports iron in microorganisms. It is produced by various fungi, including Ustilago sphaerogena, and plays a crucial role in iron chelation and uptake. This compound is essential for the survival and growth of these organisms in iron-limited environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Desferriferrichrome is synthesized through a non-ribosomal peptide synthetase (NRPS) pathway. The gene Ao415 encodes a protein responsible for the biosynthesis of this hydroxamate siderophore. The synthesis involves the assembly of two units of three glycyl and three N5-acetyl-N5-hydroxy-L-ornithyl residues .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using fungi such as Ustilago sphaerogena. The fermentation broth is then processed to extract and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
N-Desferriferrichrome undergoes various chemical reactions, including:
Oxidation: It can be oxidized in the presence of oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can undergo substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized derivatives of this compound .
Applications De Recherche Scientifique
N-Desferriferrichrome has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent to study metal ion interactions.
Biology: It plays a role in studying iron metabolism in microorganisms.
Industry: It is used in biocontrol agents for nematode management in agriculture
Mécanisme D'action
N-Desferriferrichrome acts by binding free iron in the environment and enhancing its uptake by organisms. This interaction results in the formation of an iron-N-Desferriferrichrome complex, which can be transported across the cell membrane. The compound regulates iron intake and cell membrane homeostasis, affecting growth, metabolism, and nematode trapping ability in fungi .
Comparaison Avec Des Composés Similaires
Similar Compounds
Desferrichrome: Another hydroxamate siderophore with similar iron-chelating properties.
Ferrichrome: A related compound that also facilitates iron uptake in fungi
Uniqueness
N-Desferriferrichrome is unique due to its specific gene cluster (Ao415) responsible for its biosynthesis, which is distinct from other NRPSs in fungi.
Propriétés
IUPAC Name |
N-[3-[5,8-bis[3-[acetyl(hydroxy)amino]propyl]-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N9O12/c1-16(37)34(46)10-4-7-19-25(43)30-14-23(41)28-13-22(40)29-15-24(42)31-20(8-5-11-35(47)17(2)38)26(44)33-21(27(45)32-19)9-6-12-36(48)18(3)39/h19-21,46-48H,4-15H2,1-3H3,(H,28,41)(H,29,40)(H,30,43)(H,31,42)(H,32,45)(H,33,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDAUYPBCXMSBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NCC(=O)N1)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45N9O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[Bis(4-morpholinyl)phosphoryl]-1-methyl-2-pyrrolyl]-bis(4-morpholinyl)-sulfanylidenephosphorane](/img/structure/B1234667.png)
![5-(7-Acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoic acid](/img/structure/B1234669.png)










![(5Z)-5-[(3-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B1234685.png)

